5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-7-methyl-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-4-2-5(9)3-6-7(4)11-8(12)10-6/h2-3H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBALKXWCAQHOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=S)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442400 | |
| Record name | 5-chloro-2-mercapto-7-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93794-45-7 | |
| Record name | 5-Chloro-7-methyl-2(3H)-benzoxazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93794-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-mercapto-7-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 5 Chloro 7 Methyl 1,3 Benzoxazole 2 Thiol
Strategic Syntheses of the 1,3-Benzoxazole-2-thiol (B7734307) Core with Specific Substitution
The foundational approaches to synthesizing the 1,3-benzoxazole-2-thiol core, and by extension 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol, rely on classical organic reactions that form the heterocyclic ring system.
Condensation Reactions Utilizing Substituted Aminophenols
A primary and widely employed method for the synthesis of 1,3-benzoxazole-2-thiols involves the cyclocondensation of appropriately substituted 2-aminophenols. For the specific synthesis of this compound, the starting material would be 2-amino-4-chloro-6-methylphenol (B1338043). This precursor undergoes reaction with a suitable thiocarbonyl source, leading to the formation of the desired benzoxazole (B165842) ring.
A common approach involves the reaction of the substituted 2-aminophenol (B121084) with carbon disulfide in the presence of a base such as potassium hydroxide (B78521). researchgate.net This reaction proceeds through the in situ formation of a dithiocarbamate (B8719985) intermediate, which then cyclizes to form the benzoxazole-2-thiol. Another variation of this method utilizes potassium ethylxanthate (B89882), which serves as a less hazardous alternative to carbon disulfide. chemicalbook.com The reaction of 4-chloro-2-aminophenol with potassium ethylxanthate in refluxing ethanol (B145695) has been shown to produce 5-chloro-1,3-benzoxazole-2-thiol (B7788714) in high yield. chemicalbook.com A similar strategy could be applied to 2-amino-4-chloro-6-methylphenol to obtain the target compound.
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
| 2-Amino-4-chlorophenol | Potassium ethylxanthate | Anhydrous ethanol, reflux | 5-chloro-2-mercaptobenzoxazole | 99.1% | chemicalbook.com |
| 2-Aminophenol | Carbon disulfide, KOH | Alcoholic solution | Benzo[d]oxazole-2-thiol | - | researchgate.net |
| 2-Aminophenol | Thiourea | Heat, 200 °C, 2h | Benzo[d]oxazole-2-thiol | 74% | nih.gov |
Approaches Incorporating Carbon Disulfide and Isothiocyanates
Carbon disulfide is a key reagent in the synthesis of the 1,3-benzoxazole-2-thiol core. As mentioned, its reaction with substituted 2-aminophenols provides a direct route to the desired product. researchgate.netsapub.org The reaction is typically carried out in a basic medium, such as alcoholic potassium hydroxide, to facilitate the formation of the dithiocarbamate salt, which subsequently undergoes intramolecular cyclization with the elimination of water. researchgate.net
While isothiocyanates are more commonly used to introduce a substituted amino group at the 2-position of the benzoxazole ring, their direct application in the synthesis of the 2-thiol is less prevalent. However, they are important intermediates in the synthesis of various heterocyclic compounds. rsc.orgnih.gov Synthetic strategies often involve the reaction of primary amines with carbon disulfide to generate dithiocarbamate salts, which can then be converted to isothiocyanates. nih.gov
Exploration of Direct C-H Mercaptalization Strategies
A more modern and atom-economical approach to the synthesis of 2-mercaptobenzoxazoles involves the direct C-H functionalization of the parent benzoxazole ring. A metal-free C-H mercaptalization strategy has been developed for the synthesis of 2-mercaptobenzothiazoles and 2-mercaptobenzoxazoles. beilstein-journals.orgnih.gov This method employs 1,3-propanedithiol (B87085) as a thiol source in the presence of potassium hydroxide and dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.orgnih.gov This protocol is advantageous as it avoids the pre-functionalization of the benzoxazole starting material. The application of this method to 5-chloro-7-methyl-1,3-benzoxazole could provide a direct route to the desired 2-thiol derivative.
Advanced Reaction Protocols for Benzoxazole-2-thiol Formation
Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of benzoxazole derivatives.
Catalytic Methods in Benzoxazole Synthesis (e.g., Metal-Catalyzed, Nanocatalysis)
Various catalytic systems have been explored to enhance the efficiency and selectivity of benzoxazole synthesis. Copper-based catalysts have been shown to be effective in the intramolecular cyclization of o-halobenzanilides to form benzoxazoles. organic-chemistry.org Iron-catalyzed hydrogen transfer has also been utilized for the redox condensation of o-hydroxynitrobenzenes with alcohols to yield 2-substituted benzoxazoles. organic-chemistry.org
Nanocatalysis has emerged as a powerful tool in organic synthesis, offering advantages such as high catalytic activity, selectivity, and reusability. researchgate.netmdpi.com For instance, Fe3O4@SiO2-SO3H magnetic nanoparticles have been used as a reusable heterogeneous catalyst for the synthesis of 2-arylbenzoxazoles via the condensation of 2-aminophenols with aromatic aldehydes. ajchem-a.com Copper ferrite (B1171679) (CuFe2O4) nanoparticles have also been employed as a recoverable nanocatalyst for the three-component coupling reaction of benzoxazoles with aryl iodides and a sulfur source to produce 2-thioaryl-benzoxazoles. tandfonline.com These nanocatalytic approaches offer greener alternatives to traditional synthetic methods. researchgate.net
| Catalyst | Reactants | Product | Key Features | Reference |
| Fe3O4@SiO2-SO3H | 2-Aminophenol, Aromatic aldehydes | 2-Arylbenzoxazoles | Reusable, solvent-free, high efficiency | ajchem-a.com |
| Copper Ferrite (CuFe2O4) NPs | Benzoxazoles, Aryl iodides, S8 | 2-Thioaryl-benzoxazoles | Recoverable, green solvent | tandfonline.com |
| Samarium triflate | o-Amino(thio)phenols, Aldehydes | Benzoxazoles, Benzothiazoles | Reusable, aqueous medium, mild conditions | organic-chemistry.org |
Green Chemistry Principles in Thiolated Benzoxazole Production
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.com For the production of thiolated benzoxazoles, several green approaches have been developed. One such method describes an environmentally benign and efficient one-step synthesis of benzoxazole-2-thiols by the cyclization of 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water. rsc.org This method is metal- and ligand-free, proceeds in a short reaction time, and gives excellent yields. rsc.org
Another green protocol reports the rapid synthesis of benzoxazole-2-thiol derivatives using copper sulfate (B86663) as a catalyst in aqueous media under conventional heating or ultrasonic irradiation. orgchemres.org This method utilizes water and glycerol (B35011) as green solvents, commercially available precursors, and an inexpensive catalyst, resulting in high yields and short reaction times. orgchemres.org The development of such methods aligns with the growing demand for sustainable chemical processes.
Derivatization Chemistry of this compound
The chemical behavior of this compound is largely dictated by the nucleophilic character of the exocyclic sulfur atom and its existence in a tautomeric equilibrium with the 5-chloro-7-methyl-1,3-benzoxazol-2(3H)-thione form. nih.gov This duality allows for reactions on both the sulfur and nitrogen atoms, although S-substitution is often favored.
Reactivity of the Thiol Group: Oxidation, Reduction, and Nucleophilic Substitutions
The thiol group is the primary site of reactivity, readily undergoing oxidation to form disulfides and participating in nucleophilic substitution reactions to yield S-alkylated and S-acylated products.
The oxidation of the thiol group in benzoxazole-2-thiols leads to the formation of a disulfide bridge, linking two benzoxazole units. This transformation is a key reaction in the chemistry of sulfur-containing compounds. Various oxidizing agents can be employed to achieve this coupling.
Electrochemical methods have proven effective for the synthesis of disulfides from 2-mercaptobenzoxazole (B50546) precursors. acs.org This technique involves the electro-oxidative formation of the disulfide bond directly at the surface of a carbon electrode. acs.org Chemical oxidation methods are also widely used. For instance, a range of thiols can be converted to their corresponding disulfides in good to excellent yields using dimethyl sulfoxide (DMSO) as the oxidant in the presence of hydroiodic acid (HI). biolmolchem.com Other reagents commonly used for the oxidative coupling of thiols include molecular oxygen, metal ions, halogens, and hydrogen peroxide. acs.orgbiolmolchem.com
Table 1: Selected Methods for Disulfide Formation from Thiol Precursors
| Method | Oxidant/Conditions | Comments |
|---|---|---|
| Electrochemical Synthesis | Electro-oxidation at a carbon electrode | One-pot synthesis directly at the electrode surface. acs.org |
| Chemical Oxidation | Dimethyl sulfoxide (DMSO) / Hydroiodic acid (HI) | Effective for a wide range of aromatic and aliphatic thiols. biolmolchem.com |
The sulfur atom of the thiol group acts as a potent nucleophile, readily attacking electrophilic carbon centers. This reactivity is harnessed in S-alkylation and S-acylation reactions to introduce a variety of functional groups at the 2-position of the benzoxazole ring.
S-alkylation is typically achieved by reacting the benzoxazole-2-thiol with alkyl halides or other alkylating agents in the presence of a base. A common procedure involves the reaction with chloro-N-arylacetamides in a potassium hydroxide/DMF system, which proceeds through an S-alkylated intermediate. researchgate.net Similarly, reaction with methyl 2-chloroacetate in methanol (B129727) affords the corresponding S-substituted ester, methyl 2-(benzo[d]oxazol-2-ylthio)acetate. nih.gov The versatility of this reaction is further demonstrated by the Michael addition of benzoxazole-2-thiol to α,β-unsaturated esters, which selectively forms the C-S bond. researchgate.net
S-acylation introduces a carbonyl group adjacent to the sulfur atom. This can be accomplished by reacting the thiol with acyl chlorides. For example, the treatment of 2-mercaptobenzoxazole with 2-chloroacetyl chloride in the presence of a base like potassium carbonate yields the S-acylated product, 2-chloroacetyl thio benzoxazole. sapub.org
Table 2: Examples of S-Alkylation and S-Acylation Reactions
| Electrophile | Reagents/Conditions | Product Type |
|---|---|---|
| 2-Chloro-N-arylacetamide | KOH / DMF | 2-(Benzoxazol-2-ylthio)-N-arylacetamide |
| Methyl 2-chloroacetate | Methanol, reflux | Methyl 2-(benzoxazol-2-ylthio)acetate nih.gov |
| α,β-Unsaturated ester | Et3N / Toluene (B28343) or DMF | S-substituted Michael adduct researchgate.net |
Generation of Nitrogen-Containing Derivatives (e.g., Hydrazides, Formazans, Amines)
The 2-thio group can be displaced by nitrogen nucleophiles, or the S-derivatized compounds can serve as precursors for further nitrogen-based functionalization, leading to the synthesis of hydrazides, formazans, and amines.
Hydrazide derivatives are valuable synthetic intermediates. They can be prepared by reacting an S-alkylated ester of the benzoxazole-2-thiol, such as ethyl 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate, with hydrazine (B178648) hydrate. sapub.orgnih.gov This reaction involves the nucleophilic acyl substitution of the ester's alkoxy group by hydrazine. A more direct approach involves the reaction of a 2-mercaptobenzoxazole derivative with hydrazine hydrate, which displaces the thiol group to form the corresponding 2-hydrazinylbenzoxazole. ijpbs.com
Formazans are intensely colored compounds characterized by a -N=N-C(R)=N-NH- chain. While direct synthesis from this compound is not commonly reported, they can be synthesized from the corresponding hydrazide derivatives. The general pathway involves converting the hydrazide to a hydrazone by condensation with an aldehyde. ijpbs.comnih.gov The resulting hydrazone is then coupled with a diazonium salt, typically generated from a substituted aniline, to yield the formazan. nih.gov
Amine derivatives at the 2-position are also accessible. The reaction of 5-chlorobenzo[d]oxazole-2-thiol with amines, such as cyclohexylamine, in a suitable solvent like toluene under reflux conditions, results in the formation of N-substituted-2-aminobenzoxazoles. rsc.org This reaction proceeds via nucleophilic displacement of the thiol group.
Ring Annulation and Formation of Fused Heterocyclic Systems (e.g., Triazolothiones)
The derivatives of this compound, particularly the hydrazides, are key precursors for constructing fused heterocyclic systems. These reactions typically involve intramolecular or intermolecular cyclization to form new rings appended to the benzoxazole core.
A prominent example is the synthesis of fused triazole rings. Starting from a 2-hydrazinylbenzoxazole derivative, reaction with potassium thiocyanate (B1210189) (KSCN) in the presence of acid can lead to the formation of a thiosemicarbazide (B42300) intermediate, which then cyclizes to form a 1,2,4-triazole-3-thiol fused to the benzoxazole ring. ijbpas.com An alternative route involves converting the hydrazide into a thiosemicarbazide by reacting it with a substituted isothiocyanate. Subsequent base-catalyzed cyclization of the thiosemicarbazide yields a 1,2,4-triazole (B32235) ring system. nih.gov These fused systems are of significant interest in medicinal chemistry.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 5-Chloro-7-methyl-1,3-benzoxazol-2(3H)-thione |
| 2-Mercaptobenzoxazole |
| Dimethyl sulfoxide (DMSO) |
| Hydroiodic acid (HI) |
| 2-Chloro-N-arylacetamide |
| Potassium hydroxide |
| Dimethylformamide (DMF) |
| Methyl 2-chloroacetate |
| Methyl 2-(benzo[d]oxazol-2-ylthio)acetate |
| 2-Chloroacetyl chloride |
| Potassium carbonate |
| 2-Chloroacetyl thio benzoxazole |
| Ethyl 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl)acetate |
| Hydrazine hydrate |
| 2-Hydrazinylbenzoxazole |
| Cyclohexylamine |
| N-Substituted-2-aminobenzoxazole |
| Potassium thiocyanate (KSCN) |
Analytical and Spectroscopic Characterization of 5 Chloro 7 Methyl 1,3 Benzoxazole 2 Thiol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. While direct experimental spectra for 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the known electronic effects of the substituents on the benzoxazole (B165842) core and data from analogous compounds. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons and the two aromatic protons on the benzene (B151609) ring. A broad, exchangeable signal for the N-H proton of the thione tautomer is also anticipated. The positions of the aromatic protons are influenced by the electron-withdrawing chloro group and the electron-donating methyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display eight unique signals, corresponding to each carbon atom in the molecule. The most downfield signal is typically the thiocarbonyl carbon (C=S) of the thione tautomer. The chemical shifts of the aromatic carbons are influenced by the attached substituents (chlorine, methyl, and the fused oxazole (B20620) ring). Data from related benzoxazole derivatives suggest the C=S carbon appears significantly downfield. nih.govrrpharmacology.ru
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₃ (at C7) | ~2.3 - 2.5 | Singlet (s) |
| Ar-H (at C4) | ~7.0 - 7.2 | Doublet (d) or Singlet (s) |
| Ar-H (at C6) | ~7.1 - 7.3 | Doublet (d) or Singlet (s) |
| N-H / S-H | ~10.0 - 14.0 | Broad Singlet (br s) |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ | ~15 - 20 |
| Ar-C (C4, C6) | ~110 - 130 |
| Ar-C (C5-Cl) | ~125 - 135 |
| Ar-C (C7-CH₃) | ~120 - 130 |
| Ar-C (C3a, C7a) | ~130 - 150 |
| C=S (C2) | ~180 - 190 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to exhibit characteristic bands for the N-H, C=S, C-O, and aromatic C-H bonds. This compound can exist in a tautomeric equilibrium between the thione (-NH-C=S) and thiol (-N=C-SH) forms, which influences the spectrum. nih.gov The thione form is generally predominant in the solid state. The IR spectrum of the closely related 5-chlorobenzooxazole-2-thiol shows characteristic absorptions that support the identification of these functional groups. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Thione form) | Stretching | 3100 - 3300 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |
| C=N / C=C | Stretching | 1500 - 1650 |
| C=S (Thione) | Stretching | 1200 - 1300 |
| C-O (Aryl ether) | Stretching | 1200 - 1250 |
| C-Cl | Stretching | 700 - 850 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound, the molecular formula is C₈H₆ClNOS, corresponding to a nominal molecular weight of 199 g/mol and a more precise molecular weight of approximately 199.66 g/mol . biosynth.com The mass spectrum is expected to show a distinct molecular ion peak cluster ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1. The presence of the sulfur atom also contributes a smaller [M+2]⁺ peak due to the ³⁴S isotope.
High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous confirmation of the elemental formula. beilstein-journals.org Fragmentation patterns, analyzed by techniques like MS/MS, would likely involve cleavage of the benzoxazole ring system or loss of substituents, providing further structural confirmation. nih.gov
| Ion | Description | Predicted m/z | Expected Relative Intensity |
|---|---|---|---|
| [M]⁺ | Molecular ion (containing ³⁵Cl) | 199 | 100% |
| [M+2]⁺ | Isotopic peak (containing ³⁷Cl) | 201 | ~32% |
Elemental Microanalysis for Stoichiometric Verification
Elemental microanalysis is a standard procedure used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. researchgate.net This technique provides an empirical formula, which can be compared to the theoretical composition to verify the purity and stoichiometry of the synthesized compound. The analysis is typically performed using a combustion method, where the sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured. nmrmbc.com
For a compound with the molecular formula C₈H₆ClNOS, the theoretical elemental composition can be calculated precisely. Experimental results that fall within a narrow margin (typically ±0.4%) of these theoretical values provide strong evidence for the compound's purity and assigned formula.
| Element | Theoretical Mass Percentage (%) |
|---|---|
| Carbon (C) | 48.12 |
| Hydrogen (H) | 3.03 |
| Chlorine (Cl) | 17.76 |
| Nitrogen (N) | 7.01 |
| Oxygen (O) | 8.01 |
| Sulfur (S) | 16.06 |
Exploration of Biological Activities and Mechanistic Paradigms of 5 Chloro 7 Methyl 1,3 Benzoxazole 2 Thiol Derivatives in in Vitro Systems
Antimicrobial and Antifungal Activity: In Vitro Efficacy and Proposed Mechanisms of Action
Benzoxazole-containing compounds have been recognized for their potential as antimicrobial and antifungal agents. nih.govresearchgate.net Naturally occurring benzoxazolinones in plants, for instance, serve as defense compounds against bacteria and fungi. nih.govresearchgate.netscienceopen.com The inclusion of a halogen, such as chlorine, at the 5-position of the benzoxazole (B165842) ring is suggested to enhance this antimicrobial and antifungal potential. nih.govresearchgate.net
Interference with Microbial Cell Wall Biosynthesis (e.g., GlcN-6-P Synthase Inhibition)
A key target for antimicrobial agents is the biosynthesis of the microbial cell wall. researchgate.net Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in this pathway, catalyzing the initial step in hexosamine biosynthesis, which is essential for the formation of cell wall components in both prokaryotic and eukaryotic microorganisms. researchgate.netnih.gov Inhibition of this enzyme disrupts the integrity of the cell wall, leading to microbial cell death. researchgate.net
Derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol (B3373245) have been specifically investigated as potential inhibitors of GlcN-6-P synthase. researchgate.netnih.gov Molecular docking studies on these dichloro-substituted benzoxazole derivatives have shown favorable interactions within the active site of GlcN-6-P synthase, suggesting their potential to inhibit the enzyme and thereby exert an antibacterial effect. researchgate.net This mechanism is considered a promising avenue for the development of novel antimicrobial drugs. researchgate.netnih.gov
Modulation of Cellular Efflux Pumps and Drug Resistance Pathways
While the direct modulation of cellular efflux pumps by 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol derivatives is not extensively detailed in the reviewed literature, this mechanism is a critical area of study for overcoming drug resistance in microbes. Efflux pumps actively transport antimicrobial agents out of the cell, reducing their intracellular concentration and efficacy. The development of compounds that can inhibit these pumps is a key strategy to restore the activity of existing antibiotics. The broader class of heterocyclic compounds is under investigation for such properties, but specific data on this compound derivatives in this context remains to be fully elucidated.
Disruption of Mitochondrial Respiration and Bioenergetics
Interference with microbial energy metabolism, particularly mitochondrial respiration, is another established antimicrobial mechanism. This pathway is fundamental for ATP production, and its disruption can be lethal to the microorganism. While many antifungal and antimicrobial agents are known to target mitochondrial functions, specific in vitro studies detailing the effects of this compound derivatives on mitochondrial respiration and bioenergetics are not prominently featured in the available research.
Alteration of Sterol Biosynthesis Pathways
The inhibition of sterol biosynthesis, particularly ergosterol (B1671047) in fungi, is a well-established mechanism of action for many antifungal drugs. This disruption affects the integrity and fluidity of the fungal cell membrane, leading to cell death. nih.gov While hundreds of chemicals, including various pharmaceuticals, are known to inhibit steps in the sterol biosynthesis pathway, specific studies focusing on the direct action of this compound derivatives on these pathways have not been specifically identified. nih.gov
Anthelmintic Activity: In Vitro Assays and Molecular Targets (e.g., β-Tubulin Binding)
Derivatives of benzoxazole have demonstrated significant potential as anthelmintic agents. nih.govresearchgate.net A primary molecular target for many anthelmintic drugs, including those in the benzimidazole (B57391) class, is β-tubulin. nih.govresearchgate.net The binding of these agents to β-tubulin inhibits its polymerization into microtubules, which are essential for cellular processes such as motility, division, and nutrient transport in parasites. nih.gov
In vitro studies on dichloro-substituted benzoxazole-triazolo-thione derivatives, synthesized from a 5,7-dichloro-1,3-benzoxazole-2-thiol precursor, have shown potent anthelmintic activity. nih.gov Molecular docking studies corroborated these findings, revealing that the compounds have a high affinity for the active pocket of β-tubulin, suggesting they act as effective inhibitors of this protein. nih.gov Similarly, 5-nitro-1,3-benzoxazole-2-thiol and its derivatives have also been identified as potent anthelmintic molecules, with molecular docking studies confirming their potential to inhibit β-tubulin. researchgate.netresearchgate.net
| Compound Class | In Vitro Activity | Molecular Target | Docking Study Outcome |
|---|---|---|---|
| Dichloro substituted benzoxazole-triazolo-thione derivatives | Potential radical scavenging and good anthelmintic activity. nih.gov | β-Tubulin nih.gov | Good affinity toward the active pocket, minimum binding energy. nih.gov |
| 5-nitro-1,3-benzoxazole-2-thiol derivatives | Potent anthelmintic molecules. researchgate.netresearchgate.net | β-Tubulin researchgate.net | Good affinity toward the active pocket with hydrogen bond formation. researchgate.net |
Anticancer Research: In Vitro Cytotoxicity and Apoptosis Induction Studies
The benzoxazole scaffold is a prominent feature in many compounds investigated for anticancer activity. biotech-asia.orgnih.govnih.gov Research has focused on the in vitro cytotoxicity of these derivatives against various human cancer cell lines and their ability to induce apoptosis, or programmed cell death. nih.gov
Derivatives of 4-Chloro-1,3-benzoxazole have been synthesized and evaluated for their cytotoxic potency against the MCF-7 breast cancer cell line. biotech-asia.org Certain derivatives exhibited significant activity, with their efficacy being attributed to their chemical structure. biotech-asia.org For instance, compound 5i from one study showed a potent IC50 value of 08.77±1.52 µg/mL against MCF-7 cells. biotech-asia.org
Apoptosis induction is a key mechanism for many anticancer agents. nih.gov This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both culminating in the activation of caspases that execute cell death. nih.govnih.gov Studies on novel benzoxazole and benzothiazole (B30560) derivatives have demonstrated their ability to induce apoptosis in cancer cells. nih.govnih.gov For example, analysis of certain triazine derivatives revealed they inhibit cancer cell proliferation by increasing the number of apoptotic cells, causing a decrease in the mitochondrial membrane potential, and inducing caspase activity. nih.gov
| Compound | IC50 (µg/mL) |
|---|---|
| 5a | 15.28±0.65 biotech-asia.org |
| 5b | 17.63±0.58 biotech-asia.org |
| 5d | 13.68±1.74 biotech-asia.org |
| 5g | 10.66±1.15 biotech-asia.org |
| 5i | 08.77±1.52 biotech-asia.org |
| Paclitaxel (Positive Control) | 0.32±0.65 biotech-asia.org |
Enzyme Inhibition Profiles: In Vitro Characterization against Therapeutically Relevant Enzymes
Derivatives of the benzoxazole class have been evaluated against numerous therapeutically relevant enzymes, revealing significant inhibitory potential. While specific data for this compound is limited, the activities of related benzoxazole derivatives provide a strong indication of its potential enzymatic targets.
Topoisomerases: DNA gyrase, a type of topoisomerase essential for bacterial DNA replication and absent in higher eukaryotes, is a key target for antibacterial agents. nih.gov Several 2-substituted benzoxazole derivatives have been identified as potential inhibitors of DNA gyrase. Molecular docking studies suggest that these compounds can bind effectively within the enzyme's active site, indicating a plausible mechanism for their observed antibacterial activity. nih.gov
Proteases: Proteases are crucial enzymes in various pathological processes, including viral replication. The SARS-CoV-2 proteases, for instance, have been a major target for antiviral drug development. In silico studies have explored benzoxazole-thiazolidinone hybrids as potential inhibitors of these viral proteases, suggesting that the benzoxazole scaffold can be effectively utilized in designing enzyme inhibitors. nih.gov
Kinases: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a tyrosine kinase that plays a critical role in angiogenesis, a process vital for tumor growth and metastasis. semanticscholar.orgresearchgate.net Inhibition of VEGFR-2 is a major strategy in cancer therapy. Numerous studies have demonstrated that benzoxazole derivatives can act as potent VEGFR-2 inhibitors. For example, a series of 5-methylbenzo[d]oxazole derivatives showed promising VEGFR-2 inhibitory activity, with the most potent compound exhibiting an IC₅₀ value of 97.38 nM. researchgate.netnih.gov These findings underscore the potential of the benzoxazole core in developing potent kinase inhibitors for anti-cancer applications. nih.gov
Other Enzymes: Glucosamine-6-phosphate (GlcN-6-P) synthase is another important enzyme target, particularly for developing antimicrobial and antidiabetic agents, due to its role in the biosynthesis of cell wall components in microorganisms. researchgate.net Derivatives of 5,7-dichloro-1,3-benzoxazole-2-thiol have been synthesized and proposed as potential inhibitors of this enzyme. researchgate.net Furthermore, various benzoxazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. rsc.org
| Compound Class | Enzyme Target | Biological Activity | Key Findings (IC₅₀) | Reference |
|---|---|---|---|---|
| 2-Substituted Benzoxazoles | DNA Gyrase | Antibacterial | Potent inhibition suggested by molecular docking. | nih.gov |
| Benzoxazole-Thiazolidinone Hybrids | SARS-CoV-2 Proteases | Antiviral | Identified as potential inhibitors through in silico screening. | nih.gov |
| 5-Methylbenzo[d]oxazole Derivatives | VEGFR-2 | Anticancer (Anti-angiogenesis) | IC₅₀ = 97.38 nM for the most potent compound. | researchgate.netnih.gov |
| 5,7-Dichloro-1,3-benzoxazole-2-thiol Derivatives | GlcN-6-P Synthase | Antimicrobial, Antidiabetic | Proposed as potential inhibitors. | researchgate.net |
Elucidation of Molecular Interaction Mechanisms
The biological activity of this compound derivatives is fundamentally governed by their interactions with biomolecular targets. These interactions can be non-covalent, such as hydrogen bonding and π-π stacking, or covalent, involving the modification of specific amino acid residues.
Non-covalent interactions are crucial for the molecular recognition and binding of ligands to protein targets. The benzoxazole ring system, with its heteroatoms (nitrogen and oxygen) and aromatic nature, is well-suited to participate in these interactions. nih.gov
Pi-Pi Stacking: The planar aromatic structure of the benzoxazole ring facilitates π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in target proteins. uva.es These interactions, driven by dispersion forces, are significant contributors to the stability of ligand-protein complexes. uva.esresearchgate.net The combination of hydrogen bonding and π-π stacking often dictates the binding orientation and specificity of these compounds. rsc.org
The thiol group of cysteine is a highly nucleophilic and reactive functional group, making it a frequent target for covalent modification by electrophilic compounds. nih.govcore.ac.ukox.ac.uk The benzoxazole-2-thiol moiety and its derivatives can participate in reactions leading to the covalent modification of cysteine residues in proteins.
Benzoxazole sulfides have been developed as reagents for the tunable and cleavable covalent modification of cysteine-containing peptides and proteins. nih.gov These reactions proceed through a nucleophilic aromatic substitution (SNAr) mechanism, where the thiol group of cysteine attacks the benzoxazole ring, leading to the formation of a stable thioether linkage. nih.gov This modification is highly chemoselective for cysteine over other amino acids. The reactivity can be tuned by altering the electronic properties of the benzoxazole ring system. nih.gov This capacity for covalent bond formation can lead to irreversible inhibition of target enzymes, a mechanism that can provide prolonged therapeutic effects.
Bioisosterism, the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. mdpi.com The benzoxazole ring is considered a bioisostere of other bicyclic heteroaromatic systems like benzimidazole and benzothiazole. nih.gov
Studies have shown that replacing a benzothiazole scaffold with a benzoxazole ring can lead to compounds with comparable or slightly altered biological activity, demonstrating the principle of bioisosteric replacement. nih.gov For example, in the development of anticancer agents, replacing a benzothiazole ring with a benzoxazole bioisostere resulted in promising new compounds. nih.gov This interchangeability allows for the fine-tuning of a molecule's properties. For instance, benzoxazoles, benzimidazoles, and benzothiazoles are all considered bioisosteres of the purine (B94841) bases adenine (B156593) and guanine, which may explain their ability to interact with a wide range of biological systems. jocpr.com The strategic use of bioisosterism enables medicinal chemists to optimize lead compounds, potentially enhancing their efficacy and reducing off-target effects.
Advanced Applications and Future Research Directions for Benzoxazole 2 Thiol Compounds
Strategic Use as Key Building Blocks in Complex Organic Synthesis
Benzoxazole-2-thiol and its derivatives serve as versatile synthons for the construction of more complex molecular architectures, including a variety of heterocyclic systems. The presence of the reactive thiol group allows for a range of chemical transformations, making it a valuable building block in synthetic organic chemistry.
The thiol functionality can be readily alkylated or acylated to introduce a wide array of substituents at the 2-position of the benzoxazole (B165842) ring. nih.gov For instance, reaction with haloacetates can yield ester derivatives which are themselves useful intermediates for further elaboration. nih.gov A general scheme for the synthesis of 2-substituted benzoxazole-2-thiol derivatives is the reaction of a 2-aminophenol (B121084) with carbon disulfide, followed by reaction with an electrophile. nih.gov
One notable synthetic application is the use of benzo[d]oxazole-2-thiol in the preparation of 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole, a key intermediate in the synthesis of a series of novel benzoxazole analogues with potential biological activities. nih.gov This demonstrates the utility of the benzoxazole-2-thiol moiety in creating hybrid molecules that combine different pharmacophores.
Furthermore, the benzoxazole-2-thiol scaffold can be a precursor to 2-aminobenzoxazoles through reactions like the Smiles rearrangement or by cyclodesulfurization of corresponding thioureas. researchgate.net These synthetic strategies highlight the role of the thiol group as a versatile handle for introducing nitrogen-containing functionalities. The development of efficient and environmentally friendly methods for the synthesis of substituted benzoxazole-2-thiols, such as one-pot reactions in water, further enhances their accessibility and utility as building blocks. researchgate.net
Table 1: Examples of Complex Molecules Synthesized from Benzoxazole-2-thiol Derivatives
| Starting Material | Reagents | Product | Application Area | Reference |
|---|---|---|---|---|
| Benzo[d]oxazole-2-thiol | 2-(chloromethyl)-1H-benzo[d]imidazole, Triethylamine | 2-(((1H-benzimidazol-2-yl) methyl)thio)benzoxazole | Medicinal Chemistry | nih.gov |
| Benzo[d]oxazole-2-thiol | Methyl chloroacetate | 2-(methoxycarbonylmethylthio)benzo[d]oxazole | Heterocyclic Synthesis | nih.gov |
| Substituted benzoxazole-2-thiol | 2-Chloro-N-arylacetamides, KOH/DMF | N-Aryl-2-aminobenzoxazoles | Organic Synthesis | researchgate.netcrossref.org |
Emerging Roles in Materials Science and Organic Electronics (e.g., Optical Applications)
The rigid, planar structure and conjugated π-system of the benzoxazole ring make its derivatives promising candidates for applications in materials science and organic electronics. Recent research has explored their use in creating novel materials with unique optical and mechanical properties.
One of the significant advancements is the development of two-dimensional (2D) benzoxazole-linked covalent organic frameworks (COFs). chemrxiv.org These materials extend the high strength and modulus of one-dimensional rigid-rod polymers, like polybenzoxazole (PBO), into two dimensions. The resulting COF films exhibit promising mechanical properties, with an ultimate tensile strength of nearly 50 MPa and elastic moduli in the gigapascal range, rivaling solution-cast PBO films. chemrxiv.org This opens up possibilities for their use in high-performance composites and membranes.
In the realm of organic electronics, benzoxazole-containing compounds are being investigated for their fluorescent and charge-transport properties. For example, boron complexes incorporating benzoxazole and benzothiazole (B30560) ligands are being developed as advanced dyes. nih.gov These materials can overcome some limitations of traditional organic dyes, such as spectral overlap and self-quenching, making them suitable for applications in organic light-emitting diodes (OLEDs). nih.gov The incorporation of the electron-deficient benzoxazole moiety can tune the electronic and optical properties of the resulting materials. nih.gov
Derivatives of 2,1,3-benzoxadiazole, a related heterocycle, have been synthesized and shown to be highly fluorescent, with strong solvent-dependent emission and large Stokes shifts. frontiersin.orgresearchgate.net These properties are attributed to an intramolecular charge transfer (ICT) state and are desirable for applications in sensing and as fluorophores in various electronic devices. frontiersin.org
Applications in Advanced Analytical Chemistry (e.g., Fluorescent Labeling Reagents, Metal Ion Detection)
The inherent fluorescence of many benzoxazole derivatives has led to their exploration as chemosensors and labeling reagents in analytical chemistry. Their ability to interact with specific analytes and produce a detectable optical signal is the basis for these applications.
Benzoxazole-based fluorescent macrocycles have been designed as selective chemosensors for metal ions. mdpi.com For instance, a cyclophane macrocycle containing a 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore can selectively detect Zn²⁺ and Cd²⁺ ions in aqueous media through a chelation-enhanced fluorescence (CHEF) effect. mdpi.com The binding of the metal ion to the macrocycle's polyamine chain restricts the photoinduced electron transfer (PET) process, leading to a significant increase in fluorescence intensity. mdpi.com Other bioinspired peptide-based probes with benzoxazole moieties have been developed for the sensitive detection of Ag⁺ and Hg²⁺ ions in water. nih.gov
Beyond metal ions, benzoxazole derivatives are also being developed as fluorescent probes for biologically important thiols, such as glutathione (B108866) (GSH), cysteine (Cys), and homocysteine (Hcy). nih.gov These probes often utilize a reaction-based sensing mechanism where the thiol group of the analyte reacts with the probe, causing a change in its fluorescence properties. nih.gov The ability to visualize the distribution and concentration of these thiols in living cells is of great interest for studying cellular redox processes. nih.gov Furthermore, the potential of benzoxazole and naphthoxazole derivatives as fluorescent DNA probes is an active area of research, offering safer alternatives to commonly used mutagenic dyes. periodikos.com.br
Table 2: Benzoxazole-based Fluorescent Probes and their Analytes
| Probe Type | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| Macrocyclic Benzoxazole | Zn²⁺, Cd²⁺ | Chelation-Enhanced Fluorescence (CHEF) | mdpi.com |
| Peptide-based Benzoxazole | Ag⁺, Hg²⁺ | Complexation | nih.gov |
| Benzothiazole derivative | Biothiols (GSH/Cys/Hcy) | Electrophilic Addition | nih.gov |
| Naphthoxazole/Benzoxazole | DNA | Intercalation | periodikos.com.br |
Rational Design and Development of Prodrugs Utilizing the Benzoxazole-2-thiol Scaffold
The benzoxazole scaffold is a common feature in many biologically active compounds, and the 2-thiol group provides a convenient handle for the attachment of promoieties in prodrug design. Prodrugs are inactive or less active precursors that are converted to the active drug in the body, a strategy often employed to improve pharmacokinetic properties such as solubility, stability, and bioavailability.
A notable example is the development of prodrugs based on 5-fluorobenzoxazole-2-thiol for the treatment of tuberculosis. ossila.com In this approach, the thiol group is modified with a pyrrolidinamide moiety. This modification creates a prodrug that is activated by the mycobacterial enzyme MymA, releasing the active antitubercular agent. ossila.com This targeted activation mechanism enhances the selectivity of the drug and reduces potential off-target effects.
Another strategy involves the design of benzoxazole-benzamide conjugates linked via a 2-thioacetamido group as potential anti-proliferative agents. nih.gov These compounds are designed to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. The modular design allows for systematic modifications to optimize the structure-activity relationship and improve the anticancer efficacy. nih.gov The use of the benzoxazole-2-thiol scaffold allows for the creation of a diverse library of compounds for biological screening.
Unexplored Research Avenues and Challenges in the Chemistry of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
While the broader class of benzoxazole-2-thiols has seen considerable research, the specific compound this compound and its close analogues remain relatively underexplored. This presents both challenges and opportunities for future research.
A primary challenge lies in the development of regioselective synthetic methods to introduce specific substitution patterns on the benzoxazole ring. While general methods for benzoxazole synthesis exist, achieving precise control over the placement of substituents like the chloro and methyl groups in this compound can be complex and may require multi-step synthetic sequences. nih.gov Overcoming this synthetic hurdle is crucial for accessing a wider range of derivatives for structure-activity relationship studies.
The potential of this compound in materials science is largely untapped. Given the influence of halogen and alkyl substituents on the electronic properties of aromatic systems, it would be valuable to investigate how the chloro and methyl groups in this specific compound affect its optical, electronic, and mechanical properties when incorporated into polymers or COFs.
In the context of analytical chemistry, the development of fluorescent probes based on this compound could lead to sensors with unique selectivity or sensitivity profiles. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group could fine-tune the photophysical properties of the molecule, potentially enhancing its performance as a chemosensor.
Finally, while the benzoxazole-2-thiol scaffold has been used in prodrug design, the specific contribution of the 5-chloro and 7-methyl substituents to the pharmacokinetic and pharmacodynamic properties of potential drug candidates is unknown. A systematic investigation into how these groups influence factors such as metabolic stability, cell permeability, and target binding affinity could lead to the discovery of novel therapeutic agents. The reported high binding affinity of this compound for the 5HT3 receptor, while outside the direct scope of this article, hints at its potential biological relevance and warrants further investigation into its medicinal chemistry applications. biosynth.com
Q & A
Q. Q1. What are the standard synthetic routes for 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol, and how are intermediates validated?
Methodological Answer:
- Synthetic Pathway: The compound can be synthesized via cyclization of precursors like 2-amino-4-chloro-6-methylphenol with thiourea or CS₂ under acidic conditions. A similar approach is described for benzothiazole derivatives in , where 2-amino-4-chlorobenzenethiol reacts with aldehydes to form thiazole rings .
- Intermediate Validation: Thin-layer chromatography (TLC) with silica gel plates (e.g., ethyl acetate:methanol:water = 10:1:1) monitors reaction progress, while melting point determination and ¹H-NMR confirm purity and structural integrity .
Q. Q2. How is the purity of this compound assessed during synthesis?
Methodological Answer:
- TLC Analysis: Use silica gel G plates and a solvent system like ethyl acetate:methanol:water (10:1:1) to track reaction completion .
- Recrystallization: Purify the crude product using ethanol or methanol, as demonstrated in benzothiazole derivative synthesis (e.g., 80.8% yield after ethanol recrystallization in ) .
Advanced Synthetic Optimization
Q. Q3. What strategies improve the yield of this compound under reflux conditions?
Methodological Answer:
Q. Q4. How do substituents on the benzoxazole ring influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects: The chloro group at position 5 deactivates the ring, directing electrophilic substitution to position 7. This is critical when designing derivatives for pharmacological activity .
- Steric Hindrance: The methyl group at position 7 may limit access to the thiol moiety, requiring tailored reaction conditions (e.g., polar aprotic solvents like DMF) .
Structural and Crystallographic Analysis
Q. Q5. What crystallographic techniques resolve the molecular packing of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation of ethanol. SCXRD reveals dihedral angles between aromatic rings (e.g., 1.23° in ) and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing 2D layers) .
- π-π Stacking Analysis: Identify centroid distances (e.g., 3.7365 Å in ) to explain stability and solubility properties .
Biological Activity Profiling
Q. Q6. How is the anti-inflammatory activity of this compound evaluated in preclinical models?
Methodological Answer:
- In Vivo Models: Use carrageenan-induced paw edema in rodents (e.g., reports moderate activity for benzothiazole Schiff bases). Dose compounds at 50–100 mg/kg and measure edema reduction over 6 hours .
- Data Interpretation: Compare results to positive controls (e.g., ibuprofen) and use ANOVA for statistical significance (p < 0.05) .
Q. Q7. How can contradictory results in antimicrobial assays be resolved?
Methodological Answer:
- Strain-Specific Variability: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, as in . Discrepancies may arise from outer membrane permeability in Gram-negative bacteria .
- MIC Validation: Use broth microdilution assays with 96-well plates and resazurin dye for endpoint determination .
Computational and Stability Studies
Q. Q8. What computational methods predict the binding affinity of this compound to COX-2?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with COX-2 crystal structure (PDB: 5KIR). The thiol group may coordinate with Fe³⁺ in the enzyme’s active site, similar to benzothiazole derivatives in .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory IC₅₀ values .
Q. Q9. How does pH affect the stability of this compound in aqueous solutions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
